2'-Fluoro-5'-(methylsulfonyl)acetophenone
Description
Significance of Acetophenone (B1666503) Scaffolds in Synthetic Chemistry
The acetophenone framework, characterized by a methyl ketone attached to a benzene (B151609) ring, is a fundamental building block in organic synthesis. nih.govstudyraid.com Its aromatic ring and carbonyl group provide multiple reactive sites for further chemical transformations. studyraid.com Acetophenone derivatives are crucial precursors in the synthesis of pharmaceuticals and other biologically active compounds, including heterocyclic structures. nih.govmdpi.com For instance, they are used in the synthesis of drugs such as the hypnotic-sedative zolpidem and the antifungal agent oxiconazole. nih.gov The versatility of the acetophenone scaffold allows for its use in various reactions, including aldol (B89426) condensations and α-functionalization strategies, to create diverse molecular architectures. mdpi.com This structural utility makes acetophenone derivatives a subject of continuous interest in the development of new synthetic methodologies and the discovery of novel therapeutic agents. mdpi.comrsc.orgresearchgate.net
Strategic Role of Fluorine and Methylsulfonyl Moieties in Organic Synthesis
The introduction of fluorine and methylsulfonyl groups onto organic scaffolds is a widely employed strategy in medicinal chemistry to enhance the parent molecule's pharmacological profile. pharmacyjournal.orgnamiki-s.co.jp
Fluorine Moiety: The substitution of hydrogen with fluorine, the most electronegative element, can dramatically alter a molecule's physicochemical properties. tandfonline.com Key effects of fluorination include:
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic oxidation. This can increase a drug's half-life and bioavailability. tandfonline.combohrium.com
Binding Affinity: Fluorine's small size allows it to mimic hydrogen sterically, while its electronic properties can enhance binding interactions with target proteins through favorable electrostatic interactions. tandfonline.comnih.gov
Lipophilicity and Permeability: Strategic fluorination can increase a molecule's lipophilicity, which can improve its ability to permeate biological membranes. pharmacyjournal.orgtandfonline.com
Acidity/Basicity: The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, which influences a compound's ionization state, solubility, and pharmacokinetic properties. bohrium.com
Methylsulfonyl Moiety: The methylsulfonyl (-SO₂CH₃) group is another important functional group in drug design. As a strong electron-withdrawing group, it is metabolically stable and can improve a compound's solubility and pharmacokinetic profile. namiki-s.co.jpnih.gov The sulfonyl group can participate in hydrogen bonding, which can enhance the binding affinity of a ligand to its biological target. nih.govacs.org Furthermore, its resistance to hydrolysis makes the methylsulfonyl group a robust component in many pharmaceutical compounds. namiki-s.co.jpwikipedia.org
Overview of Research Trajectory for 2'-Fluoro-5'-(methylsulfonyl)acetophenone and Related Structures
While specific, in-depth research on this compound is not extensively documented in publicly available literature, its structure suggests it is a compound of interest as an intermediate in medicinal and materials chemistry. The combination of the acetophenone core with both a fluorine atom and a methylsulfonyl group represents a strategic convergence of functionalities aimed at creating molecules with desirable properties.
The synthesis of this compound can be logically approached through established synthetic organic chemistry reactions. One of the most common methods for preparing acetophenones is the Friedel-Crafts acylation . wikipedia.orgchemguide.co.uk This reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride. chemguide.co.uk
A plausible synthetic route to this compound could involve the Friedel-Crafts acylation of 1-fluoro-4-(methylsulfonyl)benzene with acetyl chloride. The directing effects of the fluorine and methylsulfonyl groups would guide the position of the incoming acetyl group.
Alternatively, the synthesis could proceed via the modification of a pre-existing acetophenone derivative. For instance, a synthetic pathway could start with a compound like 1-(2'-fluoro-5'-(methylthio)phenyl)ethanone. sigmaaldrich.com The methylthio group (-SCH₃) can be oxidized to the corresponding methylsulfonyl group (-SO₂CH₃). This oxidation is a common transformation in organic synthesis, often achieved using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). google.com
The development of synthetic routes for related fluoro- and amino-substituted acetophenones is also well-documented in patent literature, indicating the importance of these scaffolds as intermediates for pharmaceuticals and pesticides. google.comgoogle.com The research into these related structures provides a solid foundation for the synthesis and further investigation of this compound.
Below are the basic chemical properties of the target compound.
| Property | Value |
| CAS Number | 1533768-62-5 |
| Molecular Formula | C₉H₉FO₃S |
| Molecular Weight | 216.23 g/mol |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9FO3S |
|---|---|
Molecular Weight |
216.23 g/mol |
IUPAC Name |
1-(2-fluoro-5-methylsulfonylphenyl)ethanone |
InChI |
InChI=1S/C9H9FO3S/c1-6(11)8-5-7(14(2,12)13)3-4-9(8)10/h3-5H,1-2H3 |
InChI Key |
LPRPBJVBZLIBNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)S(=O)(=O)C)F |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 2 Fluoro 5 Methylsulfonyl Acetophenone and Analogs
Reactions at the Acetyl Moiety (C(O)CH₃)
The acetyl group is a primary site of reactivity in 2'-Fluoro-5'-(methylsulfonyl)acetophenone, offering a versatile handle for synthetic transformations. The protons on the α-carbon are acidic, enabling enolate formation, while the carbonyl carbon is electrophilic and susceptible to nucleophilic attack.
Aldol (B89426) Condensation Reactions and Chalcone Synthesis
The reaction of acetophenone (B1666503) derivatives with aromatic aldehydes in the presence of a base is a classic method for synthesizing chalcones, which are α,β-unsaturated ketones. This transformation, known as the Claisen-Schmidt condensation, proceeds via an aldol condensation mechanism. ijarsct.co.in For this compound, the α-protons of the acetyl group can be abstracted by a base (e.g., NaOH, KOH) to form a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde. The resulting aldol adduct readily dehydrates to yield the thermodynamically stable conjugated system of the chalcone. ijarsct.co.innih.gov
Chalcones are precursors for flavonoids and are investigated for a wide range of biological activities. nih.govnih.govcore.ac.uk The synthesis involves condensing an acetophenone derivative with a benzaldehyde (B42025) derivative, often in an alcoholic solvent with a strong base like sodium hydroxide (B78521) or potassium hydroxide. ijarsct.co.inacs.org
| Ketone Reactant | Aldehyde Reactant | Typical Catalyst | Product Class |
|---|---|---|---|
| This compound | Substituted Benzaldehyde | NaOH or KOH in Ethanol (B145695) | Substituted Chalcone |
| Acetophenone | Benzaldehyde | NaOH in Ethanol | Chalcone (1,3-Diphenyl-2-propen-1-one) |
α-Functionalization of the Carbonyl Group (e.g., Halogenation)
The α-carbon of the acetyl group in this compound is readily functionalized, most commonly via halogenation. nih.gov This reaction can be performed under either acidic or basic conditions, leading to different outcomes. wikipedia.org
Under acidic conditions (e.g., bromine in acetic acid), the reaction proceeds through an enol intermediate. libretexts.orgyoutube.com The rate-limiting step is the formation of the enol, meaning the reaction rate is independent of the halogen concentration. libretexts.org This method is typically selective for monohalogenation because the introduced electron-withdrawing halogen atom destabilizes the protonated carbonyl intermediate required for further enol formation, thus slowing down subsequent halogenation steps. wikipedia.orgpressbooks.pub
In contrast, base-promoted halogenation occurs via an enolate intermediate. The introduction of the first halogen atom increases the acidity of the remaining α-protons through an inductive effect. wikipedia.orgpressbooks.pub This accelerates the rate of subsequent deprotonation and halogenation, often leading to polyhalogenated products. In the case of methyl ketones, this can proceed to the formation of a trihalomethyl ketone, which can then undergo the haloform reaction. wikipedia.orgpressbooks.pub
| Condition | Halogenating Agent | Intermediate | Typical Product |
|---|---|---|---|
| Acid-Catalyzed | Br₂, Cl₂, I₂ in Acid (e.g., Acetic Acid) | Enol | Mono-α-haloketone |
| Base-Promoted | Excess Br₂, Cl₂, I₂ in Base (e.g., NaOH) | Enolate | Poly-α-haloketone / Haloform Products |
Reduction of the Ketone to Alcohol Derivatives
The carbonyl group of this compound can be reduced to a secondary alcohol, yielding 1-(2-fluoro-5-(methylsulfonyl)phenyl)ethanol. This transformation is a fundamental reaction in organic synthesis and can be achieved using various reducing agents.
Common methods include the use of metal hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). NaBH₄ is a milder and more selective reagent, typically used in alcoholic solvents, which will reduce ketones and aldehydes without affecting other functional groups like the sulfonyl group. Catalytic hydrogenation, using hydrogen gas (H₂) with a metal catalyst (e.g., Pd, Pt, Ni), is another effective method. Furthermore, asymmetric reduction can be employed to produce specific enantiomers of the resulting alcohol, which is often crucial for the synthesis of chiral molecules. researchgate.netkoreascience.kr Biocatalytic methods using whole cells or isolated enzymes have also been developed for the enantioselective reduction of substituted acetophenones. nih.govresearchgate.net
| Method | Reagents | Typical Product | Selectivity |
|---|---|---|---|
| Metal Hydride Reduction | NaBH₄, LiAlH₄ | Racemic Alcohol | Good for carbonyls |
| Catalytic Hydrogenation | H₂ with Pd, Pt, or Ni catalyst | Racemic Alcohol | Reduces C=O and other unsaturated groups |
| Asymmetric Reduction | Chiral catalysts or enzymes | Enantiomerically enriched alcohol | High stereoselectivity |
Reactivity Influenced by the Fluorine Substituent
The ortho-fluoro substituent has a profound impact on the electronic properties and reactivity of the entire molecule, influencing both the aromatic ring and the acetyl group.
Modulation of Acidity and Basicity by Fluorine
Fluorine is the most electronegative element, and its presence on the aromatic ring significantly alters the molecule's acidity and basicity through a strong electron-withdrawing inductive effect. tandfonline.comlibretexts.org
Acidity of α-Protons: The fluorine atom, along with the methylsulfonyl group, pulls electron density away from the aromatic ring and, by extension, from the acetyl group. libretexts.org This inductive withdrawal of electron density stabilizes the conjugate base (enolate) that forms upon deprotonation of the α-carbon. A more stable conjugate base corresponds to a stronger acid. masterorganicchemistry.com Therefore, the α-protons of this compound are expected to be more acidic than those of unsubstituted acetophenone.
Basicity of Carbonyl Oxygen: The electron-withdrawing nature of the fluorine substituent also decreases the electron density on the carbonyl oxygen. wikipedia.org This makes the lone pairs on the oxygen less available for protonation, thereby reducing the basicity of the carbonyl group. This effect is important in acid-catalyzed reactions, such as α-halogenation, where protonation of the carbonyl is a key step. pressbooks.pub
| Substituent | Electronic Effect | Impact on α-Proton Acidity | Impact on Carbonyl Basicity |
|---|---|---|---|
| -F (Fluoro) | Strongly electron-withdrawing (inductive) | Increases | Decreases |
| -SO₂CH₃ (Methylsulfonyl) | Strongly electron-withdrawing (inductive and resonance) | Increases | Decreases |
| -H (Hydrogen) | Neutral (Reference) | Reference | Reference |
| -OCH₃ (Methoxy) | Electron-donating (resonance) | Decreases | Increases |
"Negative Fluorine Effect" in Nucleophilic Reactions
The term "Negative Fluorine Effect" (NFE) typically describes the thermal instability and reduced nucleophilicity of carbanions that are directly substituted with fluorine (α-fluorocarbanions), which can readily undergo α-elimination. cas.cnpen2print.org While this specific effect is not directly applicable to reactions at the acetyl group of this compound, the powerful electronic influence of the ortho-fluorine atom significantly modulates nucleophilic reactions at the carbonyl carbon.
The strong inductive effect of fluorine makes the carbonyl carbon more electrophilic and thus, in principle, more susceptible to attack by nucleophiles. However, the effect of an ortho-substituent is complex. The lone pairs on the fluorine atom can cause steric hindrance or electrostatic repulsion with an incoming nucleophile, potentially slowing the reaction. Studies on 2'-fluoro-substituted acetophenone derivatives have shown that they preferentially adopt an s-trans conformation, where the carbonyl oxygen and the fluorine atom are oriented away from each other to minimize repulsion. nih.gov This conformational preference may influence the trajectory of nucleophilic attack.
In a different context, such as nucleophilic aromatic substitution (SNAr), an ortho-fluoro substituent has a strong activating effect. It powerfully stabilizes the negatively charged Meisenheimer complex intermediate through its inductive effect, which lowers the activation energy of the rate-determining step. stackexchange.com This demonstrates the ability of fluorine to stabilize negative charge in a transition state, a principle that also applies to the transition state of nucleophilic addition to the carbonyl group.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-(2-fluoro-5-(methylsulfonyl)phenyl)ethanol |
| Acetophenone |
| Benzaldehyde |
| Chalcone (1,3-Diphenyl-2-propen-1-one) |
| Sodium Borohydride (NaBH₄) |
| Lithium Aluminum Hydride (LiAlH₄) |
| Sodium Hydroxide (NaOH) |
| Potassium Hydroxide (KOH) |
| Acetic Acid |
Influence on Bond Strengths and Overall Reactivity Profile
The methylsulfonyl group (-SO2CH3) is also a potent electron-withdrawing group, primarily through resonance and inductive effects. This strong electron-withdrawing nature decreases the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution and more susceptible to nucleophilic aromatic substitution. The combined electron-withdrawing effects of the fluoro and methylsulfonyl groups render the aromatic protons more acidic and influence the reactivity of the acetyl group's methyl protons.
Transformations Involving the Methylsulfonyl Group
Role of the Sulfonyl Group as an Electron-Withdrawing Group
The sulfonyl group (–SO2–) is a powerful electron-withdrawing moiety in organic compounds, including this compound. This strong electron-withdrawing capacity arises from the high electronegativity of the oxygen atoms and the potential for delocalization of electron density from the aromatic ring onto the sulfonyl group. This effect significantly decreases the electron density on the attached benzene (B151609) ring.
The electron-withdrawing nature of the sulfonyl group has several important consequences for the reactivity of the molecule:
Decreased Nucleophilicity of the Aromatic Ring: By pulling electron density away from the ring, the sulfonyl group makes the aromatic ring less reactive towards electrophiles.
Increased Acidity of Adjacent Protons: The electron-withdrawing effect can stabilize the conjugate base formed upon deprotonation of nearby C-H bonds, thereby increasing their acidity.
Activation towards Nucleophilic Aromatic Substitution: The reduced electron density on the aromatic ring makes it more susceptible to attack by nucleophiles.
While both carbonyl and sulfonyl groups are electron-withdrawing, the sulfonyl group generally exhibits a stronger electron-withdrawing effect. However, the carbonyl group is often more efficient at delocalizing charge. The presence of the sulfonyl group in this compound is therefore a key determinant of its chemical properties and reactivity.
Sulfonyl Group as a Removable Activation Group in Synthesis
In organic synthesis, sulfonyl groups can serve as removable activating groups. They can be introduced into a molecule to facilitate a particular transformation and then subsequently removed. This strategy is particularly useful in aromatic chemistry. For instance, a sulfonyl group can be used to direct substitution to a specific position on an aromatic ring and then be cleaved off in a later step.
The utility of the sulfonyl group as a removable activating group lies in its ability to:
Control Regioselectivity: By blocking a particular position or directing incoming groups to another, it allows for the synthesis of specific isomers that might be difficult to obtain otherwise.
Increase Reactivity: By withdrawing electron density, it can activate a substrate towards certain types of reactions.
This dual functionality makes the sulfonyl group a versatile tool in the synthesis of complex organic molecules.
Reactions at the Sulfonyl Oxygen Atoms (e.g., Oxygen Transfer)
While the sulfur atom of the sulfonyl group is the primary site of many reactions, the oxygen atoms can also participate in chemical transformations, most notably in oxygen transfer reactions. In such reactions, an oxygen atom is transferred from the sulfonyl-containing compound to a substrate.
The mechanism of oxygen transfer from related compounds like N-sulfonyl oxaziridines to alkenes has been studied. These studies suggest that the transition state involves significant cleavage of the N-O bond before the formation of the C-O bond. While this compound itself is not a typical oxygen transfer agent, understanding the reactivity of the sulfonyl group's oxygen atoms is crucial for a comprehensive understanding of its chemical behavior, particularly in oxidative environments.
The reactivity of the sulfonyl group's oxygen atoms is influenced by the electronic environment of the molecule. The strong electron-withdrawing nature of the rest of the this compound molecule could potentially modulate the reactivity of the sulfonyl oxygens. Further research would be needed to fully elucidate the potential for this compound to participate in oxygen transfer reactions.
Mechanistic Elucidation of Key Transformations
Computational and Spectroscopic Approaches to Reaction Mechanisms
The elucidation of reaction mechanisms involving compounds like this compound relies heavily on a combination of computational and spectroscopic techniques. These methods provide insights into the electronic structure, conformational preferences, and transition states of reacting molecules.
Computational Approaches:
Density Functional Theory (DFT) is a powerful computational tool used to model molecular structures and predict their reactivity. For acetophenone derivatives, DFT calculations can be used to:
Determine the most stable conformations of the molecule.
Calculate the energies of reactants, products, and transition states to map out the reaction pathway.
Analyze the natural bond orbitals (NBO) to understand electron delocalization and intermolecular interactions.
For example, DFT calculations on N-substituted diacetamides have been used to investigate their decomposition mechanisms, highlighting the importance of substituent effects.
Spectroscopic Approaches:
Various spectroscopic techniques are indispensable for characterizing reactants, intermediates, and products, thereby providing experimental evidence for proposed reaction mechanisms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for determining the structure of organic molecules. Through-space spin-spin couplings observed in NMR can reveal information about the conformational preferences of molecules in solution.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be used to monitor reaction progress.
Mass Spectrometry (MS): MS is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
By integrating the results from these computational and spectroscopic methods, a detailed and comprehensive picture of the reaction mechanisms of this compound and its analogs can be constructed.
Interactive Data Table: Spectroscopic and Computational Data for Acetophenone Derivatives
| Technique | Information Obtained | Example Application |
| NMR Spectroscopy | Molecular structure, conformation | Elucidation of the s-trans conformation in 2'-fluoroacetophenone (B1202908) derivatives |
| IR Spectroscopy | Functional group identification | Characterization of acetophenone thiosemicarbazone |
| UV-Vis Spectroscopy | Electronic transitions | Studying excited-state dynamics of acetophenone |
| Mass Spectrometry | Molecular weight, fragmentation | Structural confirmation of synthesized compounds |
| DFT Calculations | Molecular geometry, reaction energies | Investigation of decomposition mechanisms of N-diacetamides |
| NBO Analysis | Electron delocalization, bonding | Understanding stabilizing hydrogen bonds in acetophenone thiosemicarbazone |
Investigation of Intermediates and Transition States
The reactivity of this compound is significantly influenced by the nature of its intermediates and the transition states leading to their formation. The presence of a fluorine atom at the 2'-position and a methylsulfonyl group at the 5'-position, both being electron-withdrawing, plays a crucial role in determining the stability and geometry of these transient species.
In reactions involving nucleophilic attack at the carbonyl carbon, the initial intermediate is a tetrahedral species. The stability of this intermediate is enhanced by the electron-withdrawing substituents, which can delocalize the developing negative charge on the oxygen atom. Computational studies on related α-haloacetophenones have shown that the reaction can proceed through a transition state that has characteristics of both carbonyl addition and nucleophilic substitution, depending on the electronic nature of the substituents on the aromatic ring. For substrates with strong electron-withdrawing groups, the transition state for carbonyl addition is favored. acs.org
The conformation of the acetophenone derivative also plays a critical role in the accessibility of the carbonyl group to incoming nucleophiles. Studies on 2'-fluoro-substituted acetophenone derivatives have revealed a strong preference for the s-trans conformation, where the carbonyl group and the fluorine atom are oriented away from each other. This preference is attributed to the minimization of steric and electronic repulsions. This conformational lock influences the trajectory of nucleophilic attack and the geometry of the resulting tetrahedral intermediate. The s-trans conformation is stabilized over the s-cis conformer, and this preference is consistent across various solvents, as confirmed by NMR spectroscopy and DFT calculations. acs.org
The transition states in reactions of this compound are expected to be stabilized by the electron-withdrawing nature of the fluoro and methylsulfonyl groups. For instance, in reactions such as the Meerwein-Ponndorf-Verley reduction, which proceeds through a cyclic transition state, the increased electrophilicity of the carbonyl carbon in this compound would facilitate the hydride transfer. researchgate.net Density functional theory (DFT) calculations on similar acetophenone derivatives have been employed to elucidate the geometries and energies of such transition states, providing insights into the reaction mechanism and stereoselectivity. researchgate.net
The general reaction scheme for a nucleophilic addition to an acetophenone is depicted below, highlighting the formation of the tetrahedral intermediate.
| Reactant | Nucleophile (Nu-) | Tetrahedral Intermediate | Product |
|---|---|---|---|
![]() | Any Nucleophile | ![]() | ![]() |
Kinetic Isotope Effects in Reaction Pathways
Kinetic isotope effects (KIEs) provide valuable information about the rate-determining step of a reaction and the nature of the transition state. In reactions involving this compound, the substitution of hydrogen with deuterium (B1214612) at specific positions can lead to measurable changes in the reaction rate.
For reactions involving the abstraction of a proton from the methyl group of the acetophenone, a primary kinetic isotope effect is expected if this step is rate-determining. Studies on the base-catalyzed ionization of a series of para- and meta-substituted acetophenones have shown a correlation between the magnitude of the KIE and the electronic properties of the substituents. rsc.org The presence of electron-withdrawing groups, such as the fluoro and methylsulfonyl groups in this compound, would be expected to increase the acidity of the methyl protons, thereby influencing the rate of enolate formation. The Hammett plot for the ionization of substituted acetophenones often shows a curvature, indicating a change in the transition state structure with varying substituent electronics. rsc.orgrsc.org
In the reduction of substituted acetophenones, such as in the Meerwein-Ponndorf-Verley reduction, a deuterium kinetic isotope effect can be observed if the hydride transfer from the alcohol to the carbonyl carbon is the rate-determining step. For the reduction of acetophenone using deuterated 2-propanol, significant KIEs have been reported, suggesting that the C-H bond breaking of the alcohol is part of the rate-limiting step. researchgate.net For this compound, the electron-withdrawing substituents would make the carbonyl carbon more electrophilic, potentially leading to an earlier transition state for the hydride transfer and a smaller KIE compared to unsubstituted acetophenone.
The following table summarizes the expected influence of the substituents in this compound on the kinetic isotope effect in different reaction types, based on studies of analogous compounds.
| Reaction Type | Isotopically Labeled Position | Expected KIE (kH/kD) | Reasoning based on Analogs |
|---|---|---|---|
| Base-catalyzed enolization | Acetyl methyl group (CH3 vs. CD3) | > 1 (Primary) | Electron-withdrawing groups facilitate proton abstraction, influencing the transition state symmetry and the magnitude of the KIE. rsc.org |
| Meerwein-Ponndorf-Verley Reduction | Reducing agent (e.g., (CH3)2CHOH vs. (CH3)2CDOH) | > 1 (Primary) | The rate-determining step involves hydride transfer. The electron-withdrawing nature of the substituents on the acetophenone can affect the transition state geometry. researchgate.net |
| Nucleophilic addition to carbonyl | α-carbon of nucleophile (if applicable) | ≈ 1 (Secondary) | Secondary KIEs can provide information about changes in hybridization at the transition state. |
It is important to note that while these trends are based on well-established principles and studies of similar compounds, experimental determination of the kinetic isotope effects for this compound itself would be necessary for a definitive understanding of its reaction mechanisms.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. For a molecule like 2'-Fluoro-5'-(methylsulfonyl)acetophenone, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-31+G(d,p), would be employed to determine key electronic properties. asianpubs.org These calculations provide insights into the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energies of the HOMO and LUMO are crucial indicators of chemical reactivity. A low LUMO energy, as would be expected for this compound due to its electron-withdrawing groups, suggests a higher susceptibility to nucleophilic attack. researchgate.net The HOMO-LUMO energy gap is also a significant descriptor of chemical stability. DFT calculations would also be used to generate electron density maps and electrostatic potential surfaces, visually representing the electron distribution and identifying electron-rich and electron-poor regions of the molecule, which are key to predicting sites of interaction.
| Calculated Property | Predicted Outcome for this compound | Implication |
|---|---|---|
| HOMO Energy | Lowered relative to benzene (B151609) | Reduced nucleophilicity, less reactive to electrophiles |
| LUMO Energy | Significantly lowered relative to benzene | Increased electrophilicity, more susceptible to nucleophiles |
| HOMO-LUMO Gap | Relatively small | Indicates higher potential for chemical reactivity |
| Electrostatic Potential | Negative potential on carbonyl oxygen; positive potential on aromatic ring | Carbonyl oxygen is a site for electrophilic attack/H-bonding; ring is deactivated |
Molecular Modeling of Reactivity and Selectivity
Molecular modeling, informed by DFT results, can predict the reactivity and selectivity of this compound in chemical reactions. The acetyl (COCH₃), methylsulfonyl (SO₂CH₃), and fluoro (F) groups are all electron-withdrawing, which deactivates the aromatic ring towards electrophilic aromatic substitution. lumenlearning.comfiveable.me
Modeling would predict that any electrophilic attack would be directed to the positions meta to the strongest deactivating groups. The acetyl and methylsulfonyl groups are strong meta-directors. fiveable.me Therefore, electrophilic substitution would most likely occur at the C-3' and C-6' positions, which are least deactivated. Conversely, the significant electron deficiency of the aromatic ring might make it a candidate for nucleophilic aromatic substitution, should a suitable leaving group be present. Computational models can calculate the energies of the intermediate structures (Wheland intermediates) for substitution at each possible position, confirming the directing effects of the existing substituents. msu.edu
Analysis of Fluorine and Sulfonyl Group Electronic Effects (e.g., Inductive and Resonance Effects)
The electronic character of this compound is dominated by the powerful electron-withdrawing nature of its substituents. These effects can be dissected into inductive and resonance contributions.
Methylsulfonyl Group (at C-5') : The methylsulfonyl group (SO₂CH₃) is a very strong electron-withdrawing group. It exhibits both a strong inductive effect (-I) and a strong resonance effect (-R), pulling electron density out of the aromatic ring through both the sigma and pi systems. researchgate.netmasterorganicchemistry.com This significantly reduces the ring's nucleophilicity.
Acetyl Group (at C-1') : The acetyl group (COCH₃) is also a powerful deactivating group, withdrawing electron density via both induction (-I) and resonance (-R). lumenlearning.com
The combination of these three groups renders the aromatic ring highly electron-deficient.
| Substituent | Position | Inductive Effect (-I) | Resonance Effect (±R) | Overall Effect on Ring |
|---|---|---|---|---|
| -COCH₃ (Acetyl) | 1' | Strongly Withdrawing | Strongly Withdrawing (-R) | Strong Deactivator, meta-director |
| -F (Fluoro) | 2' | Strongly Withdrawing | Weakly Donating (+R) | Deactivator, ortho, para-director |
| -SO₂CH₃ (Methylsulfonyl) | 5' | Strongly Withdrawing | Strongly Withdrawing (-R) | Strong Deactivator, meta-director |
Prediction of Reaction Pathways and Energetics
Computational chemistry can be used to map potential reaction pathways and calculate their activation energies, thus predicting the most likely chemical transformations. For this compound, theoretical studies could explore several possibilities:
Electrophilic Aromatic Substitution : As noted, this pathway is energetically unfavorable due to the deactivated ring. Calculations of the transition state energies for nitration or halogenation would likely show high activation barriers, confirming the low reactivity. msu.edu
Nucleophilic Addition to Carbonyl : The carbonyl carbon of the acetyl group is an electrophilic site. Computational models can determine the energetics of nucleophilic attack at this carbon, for example, in reduction reactions (e.g., with sodium borohydride) or in the formation of cyanohydrins.
Reactions at the α-Carbon : The α-protons of the acetyl group's methyl are acidic and can be removed by a base to form an enolate. Theoretical calculations can predict the pKa of these protons and model the stability and subsequent reactivity of the resulting enolate in reactions like aldol (B89426) condensations or halogenations.
Conformational Analysis and Stereochemical Insights
The conformation of this compound, particularly the orientation of the acetyl group relative to the aromatic ring, is a key determinant of its properties. Studies on related 2'-fluoro-substituted acetophenone (B1666503) derivatives have shown through both NMR spectroscopy and DFT calculations that these molecules overwhelmingly adopt an s-trans conformation. acs.orgnih.gov
In this s-trans conformer, the carbonyl group (C=O) and the C-F bond are oriented in an anti-periplanar fashion (dihedral angle of ~180°). rsc.org This arrangement minimizes the dipole-dipole repulsion between the electronegative oxygen and fluorine atoms. nih.gov The alternative s-cis conformation, where these two groups are syn-periplanar, is energetically unstable due to strong electrostatic repulsion. acs.org Therefore, it is predicted that this compound exists almost exclusively in this planar s-trans conformation, where the benzene ring and the carbonyl group are nearly coplanar. nih.gov
| Conformer | F—C₂'—C₁'—O Dihedral Angle | Relative Energy | Predicted Population |
|---|---|---|---|
| s-trans | ~180° | Lowest (Most Stable) | >99% |
| s-cis | ~0° | High (Unstable) | <1% |
This strong conformational preference has significant implications for the molecule's reactivity, intermolecular interactions, and potential biological activity, as it presents a well-defined and rigid molecular shape. nih.gov
Advanced Analytical Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D-NMR) for Structural Elucidation and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of 2'-Fluoro-5'-(methylsulfonyl)acetophenone in solution. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H, ¹³C, and ¹⁹F NMR spectra, a complete picture of the molecular framework can be assembled.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic, acetyl, and methylsulfonyl protons. The acetyl methyl group (-COCH₃) would appear as a sharp singlet, likely in the downfield region around δ 2.6-2.7 ppm. The methylsulfonyl protons (-SO₂CH₃) would also present as a singlet, further downfield, typically around δ 3.0-3.1 ppm, due to the strong deshielding effect of the sulfonyl group.
The aromatic region would display a complex pattern for the three protons on the benzene (B151609) ring.
H-3': This proton, being ortho to the fluorine atom, is expected to show a doublet of doublets due to coupling with both H-4' (ortho coupling, J ≈ 8-9 Hz) and the fluorine atom (through-space or through-bond coupling).
H-4': This proton would likely appear as a multiplet, coupled to H-3' and H-6'.
H-6': This proton, positioned between the two electron-withdrawing groups (acetyl and methylsulfonyl), would be the most deshielded aromatic proton, appearing as a doublet or a multiplet.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon (-C=O) of the acetyl group is expected to be the most downfield signal, typically in the range of δ 195-198 ppm. The acetyl methyl carbon would appear at approximately δ 26-27 ppm, while the methylsulfonyl carbon would be found further downfield around δ 44-45 ppm. The aromatic carbons would exhibit complex splitting patterns due to C-F coupling. The carbon directly bonded to the fluorine atom (C-2') would show a large one-bond coupling constant (¹JCF). Other aromatic carbons will show smaller two-, three-, or four-bond couplings.
¹⁹F NMR Spectroscopy: The fluorine NMR spectrum would show a single resonance for the fluorine atom attached to the aromatic ring. For aromatic fluorine compounds, the chemical shift is typically observed in the range of -100 to -140 ppm relative to a standard like CFCl₃. mdpi.comfishersci.ca The exact chemical shift would be influenced by the other substituents on the ring.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| ¹H (-COCH₃) | ~2.65 | s (singlet) | - |
| ¹H (-SO₂CH₃) | ~3.05 | s (singlet) | - |
| ¹H (Aromatic H-3', H-4', H-6') | ~7.3 - 8.2 | m (multiplets) | Various H-H and H-F couplings |
| ¹³C (C=O) | ~197 | s | - |
| ¹³C (-COCH₃) | ~27 | s | - |
| ¹³C (-SO₂CH₃) | ~44.5 | s | - |
| ¹³C (Aromatic) | ~115 - 145 | m (multiple signals with C-F coupling) | Various ¹JCF, ²JCF, ³JCF, ⁴JCF |
| ¹⁹F | ~ -110 to -120 | m | Various F-H couplings |
Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is essential for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula, C₉H₉FO₃S.
In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight of the compound. The fragmentation pattern would be characteristic of an acetophenone (B1666503) derivative. Key fragmentation pathways would likely include:
Loss of the methyl group: A prominent peak would be expected corresponding to the [M-15]⁺ ion, resulting from the cleavage of the acetyl methyl group to form a stable acylium ion. This is often the base peak in the spectra of acetophenones. sigmaaldrich.commdpi.com
Loss of the acetyl group: A peak corresponding to the [M-43]⁺ ion may also be observed.
Fragmentation of the methylsulfonyl group: Cleavage of the methyl group from the sulfonyl moiety could lead to an [M-15]⁺ ion, which might be indistinguishable from the loss of the acetyl methyl group in low-resolution MS. Loss of the entire methylsulfonyl group ([M-79]⁺) is also a possibility.
Formation of a fluorobenzoyl cation: The [M-CH₃]⁺ fragment could further lose CO to form a substituted phenyl cation.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Predicted Fragment Ion | Notes |
|---|---|---|
| 216 | [C₉H₉FO₃S]⁺ | Molecular Ion (M⁺) |
| 201 | [M - CH₃]⁺ | Loss of a methyl group (likely from the acetyl group) |
| 185 | [M - OCH₃]⁺ or [M - CH₃ - O]⁺ | Possible subsequent fragmentation |
| 137 | [M - SO₂CH₃]⁺ | Loss of the methylsulfonyl group |
| 123 | [FC₆H₄CO]⁺ | Fluorobenzoyl cation |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum would be dominated by strong absorptions corresponding to the carbonyl and sulfonyl groups.
Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹. The conjugation of the carbonyl group with the aromatic ring typically lowers the stretching frequency compared to a non-conjugated ketone.
Sulfonyl (S=O) Stretches: The methylsulfonyl group will exhibit two characteristic strong stretching vibrations: an asymmetric stretch typically around 1300-1350 cm⁻¹ and a symmetric stretch around 1120-1160 cm⁻¹.
C-F Stretch: A strong absorption due to the carbon-fluorine bond stretch is expected in the range of 1200-1250 cm⁻¹.
Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring.
C-H Stretches: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups would be observed just below 3000 cm⁻¹.
Table 3: Predicted Infrared Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
|---|---|---|
| ~3100-3000 | Aromatic C-H | Stretch |
| ~3000-2850 | Aliphatic C-H | Stretch |
| ~1690 | C=O (ketone) | Stretch |
| ~1600, ~1475 | Aromatic C=C | Stretch |
| ~1320 | S=O (sulfonyl) | Asymmetric Stretch |
| ~1230 | C-F | Stretch |
| ~1140 | S=O (sulfonyl) | Symmetric Stretch |
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
Based on studies of similar substituted acetophenones, the molecule would likely adopt a largely planar conformation with respect to the aromatic ring and the acetyl group to maximize conjugation. The methyl group of the acetyl moiety would likely be oriented away from the fluorine atom to minimize steric hindrance. The analysis would also reveal intermolecular interactions, such as C-H···O or C-H···F hydrogen bonds and potential π-π stacking, which govern the crystal packing. The crystallographic data would include the space group and unit cell parameters. For example, similar small aromatic molecules often crystallize in common space groups such as P2₁/c (monoclinic) or P-1 (triclinic).
Chromatographic Techniques (TLC, HPLC, GC-MS) for Purity Assessment and Reaction Monitoring
Chromatographic methods are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis.
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for qualitative analysis. Using a silica (B1680970) gel plate and a mobile phase of intermediate polarity, such as a mixture of hexane (B92381) and ethyl acetate, would allow for the separation of the product from starting materials and byproducts. The spot corresponding to the product could be visualized under UV light due to its aromatic nature.
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, reverse-phase HPLC is the method of choice. A C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) would be suitable. Detection using a UV detector set at a wavelength where the compound exhibits strong absorbance (e.g., around 250-280 nm) would provide a precise measure of purity.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for both separation and identification, provided the compound is sufficiently volatile and thermally stable. The retention time in the gas chromatogram would be characteristic of the compound under specific column and temperature conditions, while the coupled mass spectrometer would provide its mass spectrum, confirming its identity.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The spectrum of this compound in a suitable solvent like ethanol (B145695) or methanol is expected to show absorption bands characteristic of a substituted acetophenone.
Typically, two main absorption bands are observed for such compounds:
An intense band at shorter wavelengths (around 240-260 nm) corresponding to a π → π* transition within the substituted benzoyl system.
A weaker band at longer wavelengths (around 270-290 nm) also arising from a π → π* transition, often showing some fine structure.
A very weak n → π* transition of the carbonyl group might be observed as a shoulder at even longer wavelengths (around 300-320 nm), though it is often obscured by the more intense π → π* bands.
The positions and intensities of these bands are influenced by the substituents on the aromatic ring. Both the fluoro and methylsulfonyl groups, being electron-withdrawing, would affect the energy of these electronic transitions.
Synthetic Utility As a Building Block in Complex Organic Synthesis
Precursor for Heterocyclic Compounds
No specific examples were found in the scientific literature detailing the use of 2'-Fluoro-5'-(methylsulfonyl)acetophenone as a direct precursor for the synthesis of the following heterocyclic compounds:
Indoles
Thiazoles
Pyrazolines
Furanones
Benzopyrans
Oxazoles
General synthetic routes exist for creating these heterocycles from various acetophenone (B1666503) derivatives, but these methods have not been specifically reported with this compound as the starting material.
Application in the Construction of Carbon-Carbon Bonds
There is no specific information available on the application of this compound in the construction of carbon-carbon bonds through methods such as condensation or coupling reactions. Research detailing these transformations for this specific substrate is not present in the reviewed literature.
Role in Asymmetric Synthesis and Chiral Molecule Construction
The role of this compound in asymmetric synthesis and the construction of chiral molecules is not documented. Studies focusing on chiral induction or the use of this compound as a prochiral substrate to generate enantiomerically enriched products are not available.
Integration into Cascade and Domino Reactions
No published research could be located that describes the integration of this compound into cascade or domino reaction sequences for the synthesis of complex molecular architectures.
Catalytic Transformations Utilizing the Compound as a Substrate
Information regarding catalytic transformations where this compound is utilized as a substrate is not available in the scientific literature. This includes, but is not limited to, reactions such as catalytic hydrogenation, oxidation, or cross-coupling reactions where the acetophenone moiety is transformed under catalytic conditions.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
Current synthetic methods for producing aromatic ketones often rely on traditional approaches. Future research should prioritize the development of more efficient and environmentally friendly synthetic routes. lidsen.com This includes the exploration of metal-free C-H oxygenation processes, which can construct oxygenated compounds under mild conditions, using air as the oxidant. lidsen.com Such methods offer a greener alternative to conventional syntheses that may require harsh reagents and generate significant waste. Furthermore, investigating photoredox and nickel dual catalysis for the enantioselective decarboxylative acylation of α-hydroxy acids with carboxylic acids presents a promising pathway to chiral α-oxygenated ketones, which could be adapted for the synthesis of derivatives of 2'-Fluoro-5'-(methylsulfonyl)acetophenone. researchgate.net
Exploration of Stereoselective Transformations
The carbonyl group in this compound is a prime target for stereoselective transformations to produce chiral alcohols, which are valuable intermediates in the synthesis of pharmaceuticals. Biocatalytic reductions using microorganisms or isolated enzymes offer a powerful tool for achieving high enantioselectivity. ijstr.orgresearchgate.net For instance, soil fungal isolates have demonstrated the ability to stereoselectively reduce acetophenone (B1666503) and its derivatives to their corresponding (S)- or (R)-alcohols with high chiral purity. ijstr.org Future work could involve screening a diverse range of microorganisms, such as Geotrichum candidum, for their ability to reduce this compound with high stereoselectivity. acs.org The influence of the fluoro and methylsulfonyl substituents on the stereochemical outcome of these bioreductions would be a key area of investigation.
Investigation of Catalyst-Substrate Interactions
A deeper understanding of the interactions between catalysts and the this compound substrate is crucial for optimizing reaction conditions and developing more efficient catalytic systems. For metal-catalyzed reactions, this involves studying the coordination of the ketone's carbonyl group and the influence of the fluorine and methylsulfonyl groups on the electronic properties of the aromatic ring and their subsequent effect on the catalyst's activity and selectivity. In biocatalysis, molecular modeling and docking studies can elucidate the binding of the substrate within the active site of the enzyme, providing insights into the factors that govern enantioselectivity. researchgate.net
Advanced Mechanistic Studies Using In-situ Techniques
To gain a more profound understanding of the reaction mechanisms involving this compound, the application of advanced in-situ analytical techniques is essential. acs.org Spectroscopic methods such as in-situ infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy can be employed to monitor the formation of intermediates and byproducts in real-time. acs.org These studies can provide valuable data to support or refute proposed reaction pathways, for instance, in photocatalytic systems where the generation of radical intermediates is often postulated. acs.orgresearchgate.net Such mechanistic insights are invaluable for the rational design of improved synthetic protocols. researchgate.net
Design of New Reagents and Scaffolds Incorporating the Fluoro-Methylsulfonyl Acetophenone Moiety
The this compound core structure can serve as a versatile building block for the design and synthesis of novel reagents and molecular scaffolds. nih.govresearchgate.net Its derivatives could be explored as new ligands for catalysis or as key components in the synthesis of complex molecules with potential biological activity. nih.govunife.it For example, the acetophenone moiety can be transformed into various heterocyclic systems, such as benzoxazoles, which have shown promise in anticancer drug development. mdpi.com The unique electronic properties conferred by the fluorine and methylsulfonyl groups could lead to the discovery of new scaffolds with unique reactivity and therapeutic potential. nih.gov
Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



